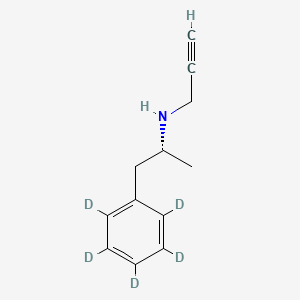

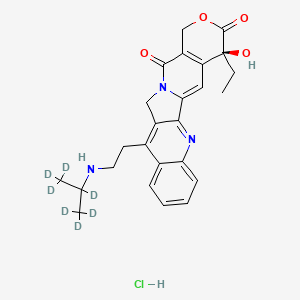

Belotecan-d7 Hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Belotecan-d7 Hydrochloride is a deuterium-labeled derivative of Belotecan Hydrochloride, a semi-synthetic camptothecin analogue. It is primarily used in chemotherapy for treating small-cell lung cancer and ovarian cancer. The compound works by inhibiting the enzyme topoisomerase I, which is crucial for DNA replication and transcription .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Belotecan-d7 Hydrochloride involves several steps:

Dissolution in Acid Solution: The initial compound is dissolved in an acid solution and stirred.

pH Adjustment: An inorganic alkali solution is added to adjust the pH to 8.

Extraction and Purification: The mixture is extracted using an organic solvent, and the organic phases are mixed and dried. The compound is then separated and purified using silica gel column chromatography.

Reaction with Pyridine p-Toluenesulfonate and o-Cresol: The purified compound is reacted with pyridine p-toluenesulfonate and o-cresol in toluene under nitrogen flow.

Final Purification: The final product is obtained by dissolving the compound in an acidic solution, followed by the addition of an ether reagent to precipitate the solid product.

Industrial Production Methods

The industrial production of this compound follows similar steps but is optimized for higher yield and lower cost. The process involves large-scale reactions and purification techniques suitable for industrial settings .

Análisis De Reacciones Químicas

Types of Reactions

Belotecan-d7 Hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can be performed to modify the compound’s structure.

Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydrogenated forms of the compound .

Aplicaciones Científicas De Investigación

Belotecan-d7 Hydrochloride has several scientific research applications:

Chemistry: It is used as a tracer in drug development to study the pharmacokinetics and metabolic profiles of Belotecan Hydrochloride.

Biology: The compound is used in cell cycle and DNA damage studies due to its ability to inhibit topoisomerase I.

Medicine: It is primarily used in chemotherapy for treating small-cell lung cancer and ovarian cancer. .

Industry: The compound is used in the pharmaceutical industry for the development of new anticancer drugs.

Mecanismo De Acción

Belotecan-d7 Hydrochloride exerts its effects by inhibiting the enzyme topoisomerase I. This enzyme is responsible for creating reversible single-strand breaks in DNA during replication and transcription. By stabilizing the cleavable complex of topoisomerase I-DNA, this compound prevents the religation of these breaks, leading to lethal double-stranded DNA breaks when encountered by the DNA replication machinery. This disruption in DNA replication ultimately causes apoptosis, or programmed cell death, in tumor cells .

Comparación Con Compuestos Similares

Belotecan-d7 Hydrochloride is compared with other camptothecin analogues such as topotecan and irinotecan:

List of Similar Compounds

- Topotecan

- Irinotecan

- Lurtotecan

- Exatecan

This compound stands out due to its deuterium labeling, which enhances its stability and allows for detailed pharmacokinetic studies .

Propiedades

IUPAC Name |

(19S)-19-ethyl-10-[2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)ethyl]-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3O4.ClH/c1-4-25(31)19-11-21-22-17(12-28(21)23(29)18(19)13-32-24(25)30)15(9-10-26-14(2)3)16-7-5-6-8-20(16)27-22;/h5-8,11,14,26,31H,4,9-10,12-13H2,1-3H3;1H/t25-;/m0./s1/i2D3,3D3,14D; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJKBXKKZBKCHET-RJGVUDMNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC=CC=C5N=C4C3=C2)CCNC(C)C)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=CC=CC=C51.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28ClN3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[5-O-[Bis(4-methoxyphenyl)phenylmethyl]-2-deoxy-2-fluoro-beta-D-arabinofuranosyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B583846.png)

![3-[(1R,3R,5R,8R,9S,10S,13R,14S,17R)-3-[(2R,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B583854.png)